

S-adenosylmethionine decarboxylase inhibitor IC50

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Compound Focus: Sardomozide dihydrochloride

CAS No.: 138794-73-7

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Quantitative Data on AdoMetDC Inhibitors

The table below summarizes inhibitory activity data for selected AdoMetDC inhibitors from recent scientific literature.

Inhibitor Name	Target / Context	Activity (IC50, Ki, etc.)	Source / Reference
CGP 40215A	<i>Leishmania donovani</i> promastigotes	IC50 = 18 μ M [1]	Pharmacol Res. 1996 [1]
Genz-644131	Heterologous <i>P. falciparum</i> AdoMetDC (enzymatic)	K_i^{app} = Highly specific inhibitor; details in [2]	<i>Sci Rep.</i> 2013 [2]
MDL73811	Precursor to Genz-series derivatives; poor pharmacokinetic profile cited as reason for derivative development [2]	Information not available in search results	<i>Sci Rep.</i> 2013 [2]
Lead Compound	Human AdoMetDC (hAdoMetDC) from <i>in silico</i> screening	K_m reported as 3.1 ± 1.8 μ M for the assay validation (not for the inhibitor itself) [3]	<i>Sci Rep.</i> 2015 [3]

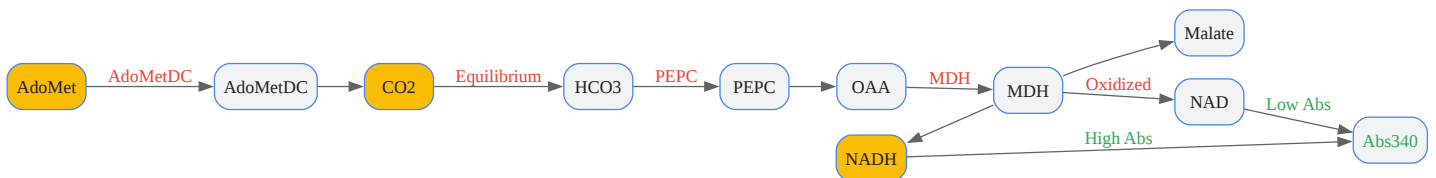
Experimental Protocols for Assessing Inhibition

Here are detailed methodologies for two key assays used to evaluate AdoMetDC activity and inhibition.

Non-Radioactive Spectrophotometric Assay (AdoMetDC-PEPC-MDH Coupled Assay)

This protocol is adapted from a 2015 study that established a simple and economic method for assessing hAdoMetDC activity [3].

- **Principle:** The assay couples the decarboxylation reaction to a detectable signal. The CO₂ produced by AdoMetDC is converted to bicarbonate, which is used by Phosphoenolpyruvate Carboxylase (PEPC) to form oxaloacetate from Phosphoenolpyruvate (PEP). Oxaloacetate is then reduced by Malate Dehydrogenase (MDH), oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH consumption is proportional to AdoMetDC activity [3].



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AdoMetDC-PEPC-MDH Coupled Assay Workflow

- **Key Reagents and Optimized Conditions [3]:**
 - **AdoMet Concentration:** ≤ 1.0 mM (to minimize background interference).
 - **Enzyme:** 1.0 μM hAdoMetDC.
 - **Putrescine:** Can be omitted for simplicity, as its stimulatory effect is small in this assay system.
 - **Detection:** Monitor the decrease in absorbance at 340 nm over time.

Radioactive Enzyme Inhibition Assay

This is a traditional, precise method for measuring AdoMetDC activity, as used in a 2013 study on *Plasmodium* AdoMetDC [2].

- **Principle:** The assay directly measures the release of radiolabeled CO₂ from S-adenosyl-L-[carboxyl-¹⁴C]methionine [2].
- **Procedure:**
 - **Enzyme-Inhibitor Pre-incubation:** Purified AdoMetDC (e.g., 1 µg) is pre-incubated with the inhibitor at varying concentrations and for fixed time intervals (e.g., 2, 4, 6 minutes) at 37°C [2].
 - **Reaction Initiation:** Add the radiolabeled substrate, S-adenosyl-L-[carboxyl-¹⁴C]methionine.
 - **CO₂ Trapping:** The reaction is typically performed in a sealed vessel, and the released ¹⁴CO₂ is trapped using a basic solution (e.g., hydroxide-based) on a filter paper.
 - **Detection and Analysis:** The trapped radioactivity is quantified by scintillation counting. The data is used to determine time-dependent enzyme kinetics for irreversible inhibitors (e.g., calculating the apparent inhibition constant, K_i^{app}) using methods like Kitz and Wilson analysis [2].

Research Context and Further Notes

- **Therapeutic Target Validation:** AdoMetDC is a well-validated drug target in protozoan parasites, including *Leishmania* [1], *Trypanosoma* [2], and *Plasmodium* (malaria) [2], due to its essential role in polyamine biosynthesis for rapid cell proliferation.
- **Combination Therapy Potential:** Research indicates that combining AdoMetDC inhibitors with other polyamine biosynthetic inhibitors, such as DFMO (an ornithine decarboxylase inhibitor), can produce an accentuated inhibitory effect on parasite growth [1].
- **Navigating Data Limitations:** Comprehensive, head-to-head IC₅₀ data for a wide range of inhibitors from a single source is often limited in the public domain. **Commercial compound databases** (like the one from AAT Bioquest mentioned in one result) may offer more structured data comparisons [4]. Furthermore, detailed pharmacological data for some published inhibitors (like the K_i^{app} for Genz-644131) is contained within the full text of the articles and may require accessing the original paper for complete figures and numerical results [2].

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